2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that contains both fluorine and iodine atoms within its structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the use of pyruvic acid and formamidine as starting materials to synthesize an intermediate compound. This intermediate is then subjected to further reactions, including ring closure and iodination, to yield the final product .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and reaction time, to achieve the desired product efficiently. The use of mild conditions and cost-effective reagents makes this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide for iodination, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different substituents replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral drugs, such as Remdesivir, which has shown efficacy against viruses like Ebola and COVID-19.
Biological Research: The compound is used in the study of biological pathways and molecular interactions due to its unique structure and reactivity.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit viral replication by interfering with the viral RNA polymerase, thereby preventing the synthesis of viral RNA. This mechanism is similar to that of other antiviral agents, making it a valuable compound in the development of antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound is structurally similar but lacks the fluorine atom.
2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound contains the fluorine atom but lacks the iodine atom.
Uniqueness
The presence of both fluorine and iodine atoms in 2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine makes it unique compared to its analogs. The combination of these halogens can enhance the compound’s biological activity and reactivity, making it a valuable tool in medicinal chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
1770840-44-2 |
---|---|
Molekularformel |
C6H4FIN4 |
Molekulargewicht |
278.03 g/mol |
IUPAC-Name |
2-fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H4FIN4/c7-6-10-5(9)3-1-2-4(8)12(3)11-6/h1-2H,(H2,9,10,11) |
InChI-Schlüssel |
JGSXDPUBBBUMMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=NN2C(=C1)I)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.